IOX2

描述

IOX2是一种选择性抑制缺氧诱导因子脯氨酰羟化酶的抑制剂,专门针对含脯氨酰羟化酶结构域蛋白2 (PHD2)。 该化合物由于其稳定缺氧诱导因子-1α (HIF-1α)的能力而引起了广泛关注,HIF-1α在细胞对低氧水平的反应中起着至关重要的作用 .

准备方法

合成路线和反应条件: IOX2的合成涉及使用异靛酰胺作为起始原料反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法: this compound的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括诸如重结晶或色谱法之类的纯化步骤,以获得最终产物的纯形式 .

化学反应分析

反应类型: IOX2经历各种化学反应,包括:

氧化: this compound在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可以将this compound转化为还原形式,改变其化学性质。

取代: this compound可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 诸如过氧化氢或高锰酸钾之类的试剂可以在受控条件下使用。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂或亲电试剂进行取代反应。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化形式 .

科学研究应用

Cancer Research

Role in Tumor Biology

IOX2 has been studied extensively in cancer biology due to its ability to stabilize HIF-1α and HIF-2α, which are crucial in tumor progression and metastasis. In vitro studies have demonstrated that this compound significantly increases HIF-1α levels in various human cancer cell lines, including renal carcinoma (RCC4) and breast cancer (MCF-7) cells .

Case Study: Breast Cancer

In a study involving MCF-7 cells treated with this compound under hypoxic conditions, researchers observed a substantial upregulation of HIF target genes compared to untreated controls. This suggests that this compound can enhance the transcriptional response to hypoxia, potentially influencing tumor growth and response to therapy .

Athletic Performance Enhancement

This compound's ability to inhibit PHDs has implications for enhancing athletic performance by promoting erythropoiesis and improving oxygen delivery to tissues. However, this application is controversial as it is banned by the World Anti-Doping Agency (WADA). Research has focused on identifying metabolites of this compound for doping control purposes .

Metabolism Studies

A study involving pooled human hepatocytes identified thirteen metabolites of this compound through liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). Notably, hydroxyquinolinyl-IOX2 emerged as a significant biomarker for detecting this compound use in biological samples .

Doping Control

Detection Techniques

The detection of this compound in urine and plasma is critical for doping control. A validated method employing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has been developed to quantify this compound levels effectively. This method enhances the sensitivity and specificity required for identifying low concentrations of this compound in biological samples .

Implementation in Routine Testing

Research has demonstrated the feasibility of incorporating this compound detection into existing doping control protocols. The method's robustness was assessed using spiked urine samples, confirming its reliability for routine testing .

Summary of Findings

作用机制

IOX2通过抑制含脯氨酰羟化酶结构域蛋白2 (PHD2)发挥作用,PHD2负责缺氧诱导因子-1α (HIF-1α)的羟基化。通过抑制PHD2,this compound阻止了HIF-1α的降解,导致其稳定并积累。 这种稳定性使HIF-1α能够激活参与细胞适应缺氧的基因转录,包括与血管生成、代谢和红细胞生成相关的基因 .

类似化合物:

瓦达司他: 另一种具有类似药理特性的PHD抑制剂。

罗沙司他: 用于治疗慢性肾病相关贫血的PHD抑制剂。

IOX4: 一种三唑类PHD抑制剂,在脑中具有活性。

比较: this compound在对含脯氨酰羟化酶结构域蛋白2 (PHD2)的高选择性和其稳定缺氧诱导因子-1α (HIF-1α)的能力方面是独一无二的,而不会影响其他羟化酶。 这种选择性使this compound成为研究PHD2在缺氧相关途径中的特定作用以及开发靶向疗法的宝贵工具 .

相似化合物的比较

Vadadustat: Another PHD inhibitor with similar pharmacological properties.

Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.

IOX4: A triazole-based PHD inhibitor with activity in the brain.

Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes this compound a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .

生物活性

IOX2 (1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2. This compound has garnered attention for its role in stabilizing hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for research and clinical applications.

This compound functions primarily by inhibiting PHDs, which are responsible for the hydroxylation and subsequent degradation of HIF-α proteins under normoxic conditions. By blocking this process, this compound leads to the accumulation of HIF-1α and HIF-2α, promoting the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .

Key Points:

- Target Enzyme: Prolyl hydroxylase domain 2 (PHD2).

- IC50 Value: this compound exhibits an IC50 of 22 nM for PHD2 inhibition .

- Effects on HIF Stabilization: this compound enhances HIF levels across various cell types, indicating its broad applicability in different biological contexts .

Biological Activity in Cell Lines

Research has demonstrated that this compound effectively increases HIF-1α levels in multiple human cell lines, including:

| Cell Line | VHL Status | HIF-1α Increase |

|---|---|---|

| RCC4 | VHL-deficient | Significant |

| RCC4/VHL | VHL-reexpressed | Significant |

| 293T | VHL-competent | Significant |

| U2OS | VHL-competent | Significant |

These findings indicate that the inhibitory effects of this compound on PHDs are independent of the VHL status of the cells, making it a versatile tool in hypoxia research .

Case Studies and Research Findings

-

Doping Control Applications:

A study highlighted the potential misuse of this compound in sports due to its ability to enhance erythropoiesis through HIF stabilization. The compound was detected in urine samples at concentrations relevant for doping controls, emphasizing the need for robust detection methods . -

Clinical Implications:

In clinical settings, this compound has been investigated for its therapeutic potential in conditions such as chronic kidney disease and anemia. Its ability to stabilize HIF may provide benefits in enhancing erythropoiesis and improving oxygen delivery in tissues . -

Metabolic Studies:

Research into the metabolism of this compound revealed that it undergoes oxidation leading to various metabolites. This metabolic pathway is crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

Summary of Findings

The biological activity of this compound underscores its significance as a selective PHD inhibitor with diverse applications in research and medicine:

- Selectivity: High selectivity for PHDs over other hydroxylases.

- HIF Stabilization: Effective at increasing HIF levels across various cell types.

- Therapeutic Potential: Promising candidate for treating anemia and enhancing tissue oxygenation.

属性

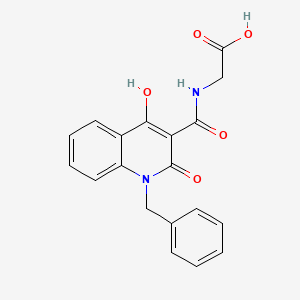

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931398-72-0 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。